1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like 1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid can be analyzed using techniques like nuclear magnetic resonance (NMR). Fluorine-19 NMR can provide a wealth of molecular structure information as well as its associated chemical environment .
Chemical Reactions Analysis
The chemical reactions involving fluorinated compounds can be complex and varied. Fluorine atoms in a molecule can significantly influence its chemical and physical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound would depend on its exact molecular structure. Fluorinated compounds often have unique properties due to the electron withdrawing and inductive field effects from a fluorine nucleus .
Scientific Research Applications
Catalytic Applications
- Recyclable Catalyst for Acceptorless Dehydrogenation of Alcohols : A study by Borah et al. (2020) introduced cyclometalated Ir(III)-NHC complexes, including derivatives of the compound , as recyclable catalysts for the acceptorless dehydrogenation of alcohols to carboxylic acids. These complexes demonstrated efficiency in producing high yields of carboxylic acids from a wide range of alcohols, including those with heterocycles, and could be recycled multiple times without losing activity. The study proposes a mechanism based on controlled experiments and in situ NMR studies (Borah, Saha, Sarma, & Das, 2020).
Structural and Synthetic Applications
Synthesis and Structural Elucidation : Research by Özbey et al. (2004) reported on the synthesis and spectral identification of a derivative, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile. The study provided detailed structural insights through IR, 1H NMR, and X-ray crystallography, demonstrating the compound's potential in developing novel molecular frameworks (Özbey, Kaynak, Göker, & Kuş, 2004).
Crystal Structure Analysis : Kumar et al. (2016) focused on a benzimidazole derivative, illustrating its T-shaped molecular structure and detailing how its crystal packing is influenced by offset π–π interactions. This research showcases the compound's relevance in the study of molecular interactions and potential applications in material science (Kumar, Vasantha, Boja, Byrappa, & Warad, 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]imidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXCUCVSHURGMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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